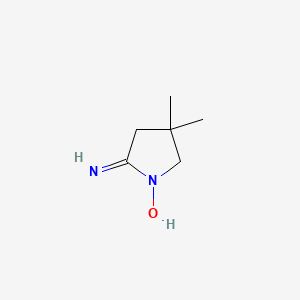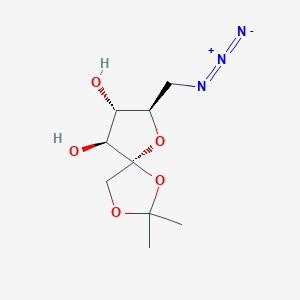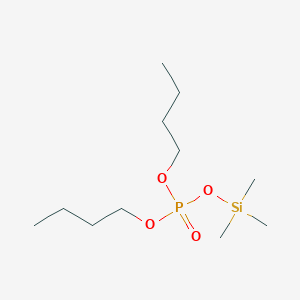
Glucocerebrosides (Gaucher s spleen)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
They consist of a sphingosine backbone, a fatty acid chain (forming a ceramide), and a glucose moiety . These compounds are particularly abundant in the brain and play a crucial role in cellular processes and signaling pathways . The accumulation of glucocerebrosides in the spleen and liver is a hallmark of Gaucher disease, a lysosomal storage disorder .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of glucocerebrosides involves the enzyme UDP-glucose glucosyltransferase, which transfers a glucose molecule from uridine diphosphate-glucose (UDP-glucose) to ceramide . This reaction results in the formation of glucocerebroside, which is distributed throughout various tissues .
Industrial Production Methods: Industrial production of glucocerebrosides typically involves the extraction and purification from natural sources, such as animal tissues. Advanced biotechnological methods, including recombinant DNA technology, are also employed to produce these compounds in large quantities .
Analyse Chemischer Reaktionen
Types of Reactions: Glucocerebrosides undergo various chemical reactions, including hydrolysis, oxidation, and reduction .
Common Reagents and Conditions:
Oxidation and Reduction: These reactions can be facilitated by specific oxidizing and reducing agents, though detailed conditions are less commonly documented.
Major Products: The primary products of glucocerebroside hydrolysis are ceramide and glucose .
Wissenschaftliche Forschungsanwendungen
Glucocerebrosides have a wide range of applications in scientific research:
Chemistry: Used as model compounds to study glycolipid interactions and membrane dynamics.
Biology: Play a role in cell signaling and membrane structure studies.
Medicine: Crucial in understanding and treating Gaucher disease and Parkinson’s disease
Industry: Utilized in the development of therapeutic enzymes and biotechnological applications.
Wirkmechanismus
Glucocerebrosides exert their effects primarily through their role in cell membranes and signaling pathways . The enzyme glucocerebrosidase catalyzes the hydrolysis of glucocerebrosides into ceramide and glucose within lysosomes . This process is essential for maintaining cellular homeostasis and membrane integrity . Deficiency in glucocerebrosidase activity leads to the accumulation of glucocerebrosides, causing Gaucher disease .
Vergleich Mit ähnlichen Verbindungen
Galactocerebrosides: Differ from glucocerebrosides by having a galactose moiety instead of glucose.
Lactosylceramides: Formed by the addition of a lactose moiety to ceramide.
Uniqueness: Glucocerebrosides are unique due to their specific role in Gaucher disease and their widespread presence in various tissues, including the brain . Their involvement in critical cellular processes and disease mechanisms sets them apart from other glycolipids .
Eigenschaften
Molekularformel |
C9H18N2O7 |
|---|---|
Molekulargewicht |
266.25 g/mol |
IUPAC-Name |
(2S)-2-amino-3-hydroxy-N-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]propanamide |
InChI |
InChI=1S/C9H18N2O7/c10-3(1-12)8(17)11-9-7(16)6(15)5(14)4(2-13)18-9/h3-7,9,12-16H,1-2,10H2,(H,11,17)/t3-,4+,5+,6-,7+,9?/m0/s1 |
InChI-Schlüssel |
PLMHVPVZNKSRPP-PIRQICBKSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)NC(=O)[C@H](CO)N)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)NC(=O)C(CO)N)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


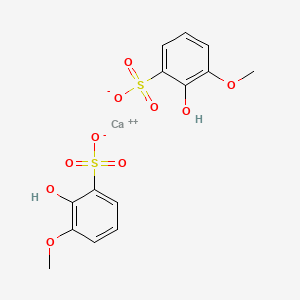

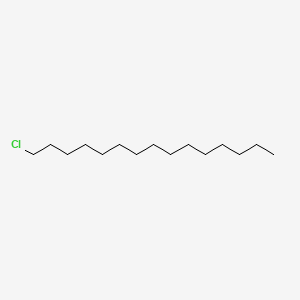
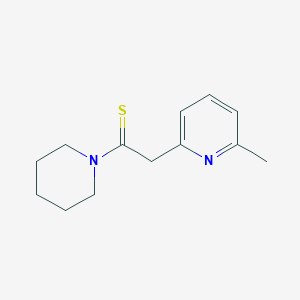
![3-Pyrrolidinecarbonitrile,1-methyl-4-(1-propenyl)-,[3alpha,4beta(E)]-(9CI)](/img/structure/B13816196.png)
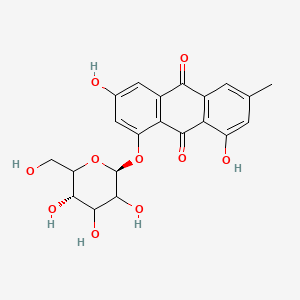

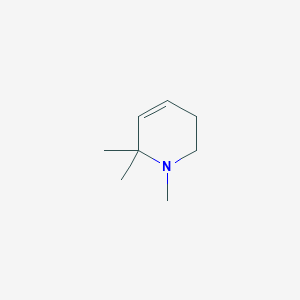

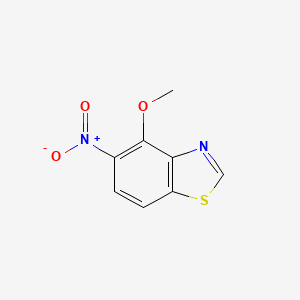
![2-Methyl-3-(propan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyrazine](/img/structure/B13816213.png)
